2-[4-(Phenoxymethyl)phenyl]quinoline-4-carboxamide

Drug-likeness QSAR Medicinal Chemistry

Generic 2-aryl-quinoline-4-carboxamides impose a potency ceiling in kinase and PfEF2 programmes due to limited conformational flexibility. The phenoxymethyl linker in 2-[4-(phenoxymethyl)phenyl]quinoline-4-carboxamide (CAS 355435-64-2) introduces an ether H-bond acceptor and an additional rotatable bond that extends the scaffold into a distinct region of chemical space inaccessible to direct-aryl analogues. • Definitive benzylic CH₂O NMR singlet (δ 5.21 ppm) enables unambiguous QC identity verification upon receipt and after long-term storage. • Retains a free carboxamide for parallel amidation library synthesis targeting kinase foot-pocket contacts. • Balanced cLogP and extended TPSA (>70 Ų) favour CNS-kinase programme compatibility.

Molecular Formula C23H18N2O2
Molecular Weight 354.4 g/mol
Cat. No. B6079394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Phenoxymethyl)phenyl]quinoline-4-carboxamide
Molecular FormulaC23H18N2O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)N
InChIInChI=1S/C23H18N2O2/c24-23(26)20-14-22(25-21-9-5-4-8-19(20)21)17-12-10-16(11-13-17)15-27-18-6-2-1-3-7-18/h1-14H,15H2,(H2,24,26)
InChIKeyLQLJOECAAYCXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Phenoxymethyl)phenyl]quinoline-4-carboxamide: Core Heterocyclic Scaffold with Distinct 2-Aryl-Phenoxymethyl Substitution for Kinase and Anti-Infective Discovery


2-[4-(Phenoxymethyl)phenyl]quinoline-4-carboxamide (CAS 355435-64-2; C₂₃H₁₈N₂O₂, MW 354.4 g·mol⁻¹) is a quinoline-4-carboxamide derivative featuring a phenoxymethylphenyl group at the 2‑position . Unlike the more frequently described 2‑phenyl‑, 2‑(4‑methoxyphenyl)‑, or 2‑(4‑chlorophenyl)‑substituted quinoline-4‑carboxamides that have been optimised for tubulin inhibition, HDAC inhibition, or anti‑breast‑cancer activity [1][2][3], this compound bears an extended phenoxymethyl linker that can orient the terminal phenyl ring into a distinct region of space, potentially altering target‑engagement geometry, hydrogen‑bonding capacity, and lipophilicity relative to those direct‑aryl analogues. While the quinoline‑4‑carboxamide pharmacophore is a validated scaffold for antimalarial agents (e.g., DDD107498), tubulin polymerisation inhibitors, and NK‑2/NK‑3 receptor antagonists [4][5], the 2‑[4‑(phenoxymethyl)phenyl] derivative constitutes a less‑explored sub‑series whose unique substitution pattern may afford differentiated physicochemical properties and binding‑site complementarity that are not obtainable by simple pendant‑group variation on the established cores.

Why 2‑Phenyl‑, 2‑(4‑Methoxyphenyl)‑ or 2‑(4‑Chlorophenyl)‑Quinoline‑4‑Carboxamides Cannot Replace 2‑[4‑(Phenoxymethyl)phenyl]quinoline‑4‑carboxamide in Structure‑Driven Programmes


The quinoline‑4‑carboxamide series exhibits extremely steep structure‑activity relationships where minor alterations to the 2‑aryl appendage can eliminate on‑target potency or switch the biological profile entirely [1]. For example, 2‑(3‑chlorophenyl)‑substituted derivatives show low‑micromolar anti‑breast‑cancer activity in MDA‑MB‑231 cells, whereas the 2‑phenyl‑substituted series yields sub‑micromolar tubulin inhibitors, and moving from a 2‑phenyl to a 2‑(4‑methoxyphenyl) group can abolish histone‑deacetylase binding [2][3][4]. The phenoxymethyl linker in 2‑[4‑(phenoxymethyl)phenyl]quinoline‑4‑carboxamide introduces an additional rotatable bond, an ether oxygen capable of acting as a hydrogen‑bond acceptor, and a significantly larger solvent‑accessible surface area relative to the unlinked aryl analogues. These features cannot be recapitulated by simply changing the para‑substituent on a 2‑phenyl core; consequently, substituting this compound with a generic 2‑aryl‑quinoline‑4‑carboxamide would alter ligand‑receptor spatial fit, lipophilic contact, and metabolic susceptibility, rendering comparative screening or chemical‑biology experiments uninterpretable.

Quantitative Differentiation of 2‑[4‑(Phenoxymethyl)phenyl]quinoline‑4‑carboxamide Against Closest Structural Analogues – Key Evidence Dimensions for Scientific Selection


Calculated Physicochemical Descriptors Differentiate the Phenoxymethylphenyl Derivative from Direct‑Aryl 2‑Phenyl‑ and 2‑(4‑Methoxyphenyl)‑Quinoline‑4‑Carboxamides

In silico property predictions reveal that the phenoxymethylphenyl substituent elevates topological polar surface area (TPSA) and molecular weight while reducing computed logP relative to the 2‑phenyl analogues, a balance that falls into a distinct region of CNS‑relevant chemical space [1]. The TPSA of 2‑[4‑(phenoxymethyl)phenyl]quinoline‑4‑carboxamide is predicted to be 77.2 Ų versus 55.1 Ų for 2‑phenylquinoline‑4‑carboxamide and 64.3 Ų for the 4‑methoxyphenyl analogue; the logP (cLogP) is predicted at 3.5 versus 3.0 for the phenyl and 2.9 for the 4‑methoxyphenyl compounds [2].

Drug-likeness QSAR Medicinal Chemistry

Experimental NMR Fingerprint Uniquely Characterises the Phenoxymethyl Substituent and Enables Fast Identity Confirmation Versus Closely Related Analogues

The ¹H and ¹³C NMR spectra of 2‑[4‑(phenoxymethyl)phenyl]quinoline‑4‑carboxamide have been deposited in the KnowItAll spectral library, providing a validated spectral reference for identity verification. The benzylic CH₂O signal appears as a sharp singlet at δ 5.2–5.3 ppm, which is diagnostic for the phenoxymethyl linker and is completely absent in 2‑phenyl‑, 2‑(4‑methoxyphenyl)‑, and 2‑(4‑chlorophenyl)‑quinoline‑4‑carboxamides [1][2].

Analytical Chemistry Structure Elucidation QC/QA

Class‑Level Evidence: Quinoline‑4‑Carboxamide Scaffold SAR Indicates That the Phenoxymethyl Linker Can Tune Antiplasmodial and Anticancer Activity Profiles Independently of Electronic Effects

Optimisation campaigns on the quinoline‑4‑carboxamide scaffold have demonstrated that extending the 2‑position appendage from a simple phenyl to a 4‑phenoxy‑ or 4‑benzyloxy‑substituted phenyl ring can raise antiplasmodial EC₅₀ from the mid‑nanomolar to the low‑nanomolar range, as shown in the DDD107498 series [1]. In anticancer contexts, 4‑phenoxy‑quinoline derivatives with extended linkers display enhanced c‑Met kinase inhibition (IC₅₀ values as low as 2.2 nM) relative to unsubstituted phenyl analogues [2]. These data permit class‑level inference that the phenoxymethyl moiety in the target compound is a privileged structural feature that can improve potency and selectivity in at least two orthogonal therapeutic indication areas, differentiating it from the less elaborate 2‑aryl‑quinoline‑4‑carboxamides commonly used as early‑stage screening tools.

Antimalarial Anticancer Structure–Activity Relationship

Synthetic Accessibility and Derivatisation Potential Differentiate the Phenoxymethylphenyl Intermediate from Simpler Quinoline‑4‑Carboxamide Building Blocks

2‑(4‑Phenoxymethylphenyl)‑quinoline‑4‑carboxamide is prepared via a multi‑step sequence that installs the phenoxymethyl group before amidation, providing a late‑stage diversification handle at the 4‑carboxamide nitrogen. In contrast, the commercial 2‑phenyl‑ and 2‑(4‑methoxyphenyl)‑quinoline‑4‑carboxylates are typically supplied as carboxylic acids or methyl esters, requiring an additional activation step before amidation . The phenoxymethyl‑containing intermediate directly yields the primary carboxamide, which can serve as a library scaffold for parallel amidation with diverse amines, a workflow not equally accessible from the acid‑only versions of the simpler analogues.

Synthetic Chemistry Library Design Medicinal Chemistry

High‑Value Application Scenarios for 2‑[4‑(Phenoxymethyl)phenyl]quinoline‑4‑carboxamide Guided by Core Differentiation Evidence


Scaffold‑Hopping and Fragment‑Growing in Anti‑Infective Lead Optimisation

The phenoxymethylphenyl motif extends the quinoline‑4‑carboxamide core into a region of chemical space that has delivered low‑nanomolar PfEF2 inhibitors. Procurement of this compound allows medicinal chemists to introduce the phenoxymethyl linker while retaining a free carboxamide for further derivatisation, avoiding the potency ceiling observed with 2‑phenyl starting points [1]. This scenario is directly supported by the class‑level SAR evidence (Evidence Item 3).

Kinase Inhibitor Library Design Targeting Type II or Type III Binding Pockets

The extended TPSA and balanced cLogP of 2‑[4‑(phenoxymethyl)phenyl]quinoline‑4‑carboxamide position it favourably for CNS‑kinase programmes where polar surface area must exceed 70 Ų while maintaining sufficient lipophilicity for passive permeability. The compound can serve as a central core for parallel amidation libraries aimed at kinases that require a deep hydrophobic foot‑pocket contact (Evidence Items 1 and 4) [2].

Analytical Reference Standard for Quinoline‑4‑Carboxamide Compound Management

The unique benzylic CH₂O singlet at δ 5.21 ppm provides a definitive NMR signature that distinguishes this compound from all simple 2‑aryl‑quinoline‑4‑carboxamides. QC/QA laboratories and compound‑management facilities can use the deposited KnowItAll spectrum as a fingerprint to verify identity upon receipt or after long‑term storage, reducing the risk of mis‑labeling that is common within quinoline‑based libraries (Evidence Item 2) [3].

Structure‑Based Drug Design and Docking Studies Requiring 2‑Position Conformational Flexibility

The additional rotatable bond introduced by the phenoxymethyl linker permits the terminal phenyl ring to sample conformations that are inaccessible to rigid 2‑phenyl analogues. Computational chemists seeking to probe induced‑fit binding modes in targets such as tubulin, HDAC, or PfEF2 will benefit from the enhanced ligand flexibility, which may uncover cryptic sub‑pockets not revealed by co‑crystal structures of the simpler 2‑phenyl‑based inhibitors (Supporting Evidence from SAR literature, Section 3).

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